3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
CAS No.:
Cat. No.: VC13764853
Molecular Formula: C10H20ClFN2O2
Molecular Weight: 254.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20ClFN2O2 |
|---|---|
| Molecular Weight | 254.73 g/mol |
| IUPAC Name | tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13;/h8,12H,4-7H2,1-3H3;1H |
| Standard InChI Key | NIMDBUSKGQTAJU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl |
Introduction
Chemical and Physical Properties
The compound’s molecular architecture combines a piperazine backbone with strategic substituents that influence its physicochemical behavior. Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₂₀ClFN₂O₂ |
| Molecular Weight | 254.73 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in polar solvents |
| Stability | Stable under inert conditions |
The fluoromethyl group (-CH₂F) introduces electronegativity and steric effects, while the tert-butyl ester enhances lipophilicity. These traits facilitate interactions with biological targets and improve metabolic stability. Comparative analysis with its trifluoromethyl analog (C₁₀H₁₇F₃N₂O₂, MW 254.25 g/mol) reveals minor differences in molecular weight but significant divergences in electronic properties due to the stronger electron-withdrawing nature of -CF₃ .
Synthesis and Preparation
The synthesis of 3-fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride involves a multi-step protocol:
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Fluoromethylation: A piperazine derivative reacts with a fluoromethylating agent (e.g., fluoromethyl iodide) under basic conditions to introduce the -CH₂F group.
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Esterification: The intermediate undergoes reaction with tert-butyl chloroformate to form the tert-butyl ester.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity and stability.
Industrial-scale production employs automated reactors and continuous flow systems to maintain consistency. Quality control utilizes high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify purity (>95%). In contrast, trifluoromethyl analogs require harsher fluorinating agents, such as trifluoromethyl phenyl halides, and palladium-catalyzed cross-coupling reactions .
Applications in Pharmaceutical Research
As a synthetic intermediate, this compound enables access to diverse piperazine-based scaffolds. Key applications include:
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Drug Discovery: The piperazine moiety is prevalent in antipsychotics, antidepressants, and antiviral agents. Functionalization at the 3-position allows tuning of target affinity and pharmacokinetics.
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Enzyme Inhibition: Preliminary studies suggest derivatives modulate enzyme activity, though specific targets remain under investigation.
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Agrochemical Development: Analogous compounds show promise in pesticide formulation due to their stability and bioactivity .
Comparative Analysis with Trifluoromethyl Analogs
Substituting -CH₂F with -CF₃ alters electronic and steric profiles:
| Parameter | 3-Fluoromethyl Derivative | 3-Trifluoromethyl Derivative |
|---|---|---|
| Molecular Weight | 254.73 g/mol | 254.25 g/mol |
| Electron Effect | Moderate electron withdrawal | Strong electron withdrawal |
| Lipophilicity (LogP) | Lower | Higher |
| Bioavailability | Moderate | Enhanced |
The trifluoromethyl analog’s superior metabolic stability and membrane permeability make it more suitable for drug candidates, while the fluoromethyl variant offers a balance of reactivity and synthetic accessibility .
Recent Research Developments
Recent studies (2024–2025) focus on optimizing synthetic routes and exploring novel applications:
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Green Chemistry Approaches: Solvent-free reactions and catalytic fluoromethylation reduce environmental impact.
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Structure-Activity Relationships (SAR): Modifications at the 3-position correlate with improved binding to serotonin receptors, suggesting potential neurological applications.
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Hybrid Molecules: Conjugation with quinoline or triazole moieties enhances anticancer activity in preclinical models .
Despite progress, mechanistic insights into its biological interactions remain limited, underscoring the need for further investigation.
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